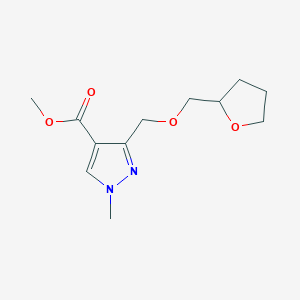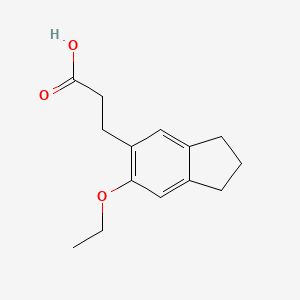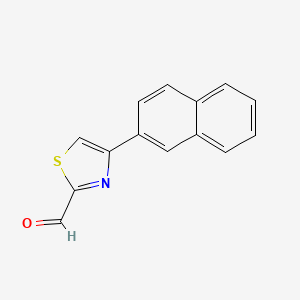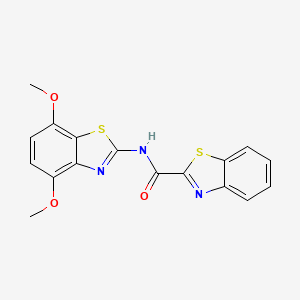![molecular formula C16H26N2O2S B2822258 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone CAS No. 860611-31-0](/img/structure/B2822258.png)
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone, also known as 1-PCHODA, is a new and promising reagent used in organic synthesis. It is a versatile reagent that can be used in a variety of applications, from the synthesis of complex organic molecules to the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound is utilized in the synthesis of highly functionalized pyrans and 1,2,4-oxadiazoles. A study demonstrated the three-component reaction involving similar compounds, showing the potential of such structures in organic synthesis (Kumar et al., 2013).
Research on 1,3,4-oxadiazole and pyrazole derivatives, including similar compounds, indicated their potential in computational and pharmacological evaluations, particularly in the context of toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
The 1,3,4-oxadiazole core, a key part of the compound, plays a vital role in drug structures and various biologically active compounds. Its synthesis and functional opportunities have been extensively studied (Biointerface Research in Applied Chemistry, 2020).
Biological and Pharmacological Applications
1,3,4-Oxadiazole derivatives, as part of the compound's structure, have been explored for their antibacterial and antifungal activities. Such studies highlight the relevance of these compounds in developing new antimicrobial agents (Kaplancıklı et al., 2004).
Studies on 1,3,4-oxadiazole derivatives have also explored their potential as inhibitors of key enzymes like acetyl- and butyrylcholinesterase, which are crucial in treating neurological disorders (Pflégr et al., 2022).
Chemical Analysis and Detection
- The compound's structure, containing sulfur-bearing elements, has been utilized in the synthesis of labeled analogues for the quantitative determination of wine odorants, demonstrating its importance in analytical chemistry (Kotseridis et al., 2000).
Propriétés
IUPAC Name |
1-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-4-5-6-13-7-9-14(10-8-13)15-17-18-16(20-15)21-11-12(2)19/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWBATWVNPKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)


![4-[(4-Ethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2822185.png)



![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)
